Ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are essential for designing drugs . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chlorobenzyl compounds under specific conditions. One common method involves the use of ethyl piperidine-3-carboxylate as a starting material, which undergoes a nucleophilic substitution reaction with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
Ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
Ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action of ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Piperidine derivatives are known to modulate neurotransmitter systems and can act as inhibitors or agonists of various receptors . The compound’s effects are likely mediated through its interaction with these molecular targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
Ethyl piperidine-3-carboxylate: A simpler derivative used as a starting material in the synthesis of more complex piperidine compounds.
Piperidine: The parent compound, which serves as a building block for various pharmaceuticals and agrochemicals.
This compound is unique due to the presence of the 2-chlorobenzyl group, which imparts specific chemical and biological properties that differentiate it from other piperidine derivatives .
Properties
IUPAC Name |
ethyl 1-[(2-chlorophenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-7-5-9-17(11-13)10-12-6-3-4-8-14(12)16/h3-4,6,8,13H,2,5,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHCYNHTKSMBLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.